ProTx II - 484598-36-9

ProTx II

Catalog Number: EVT-242699
CAS Number: 484598-36-9
Molecular Formula: C168H250N46O41S8
Molecular Weight: 3826.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Protoxin II (ProTx-II) is a 30-amino acid peptide toxin originally isolated from the venom of the tarantula Thrixopelma pruriens [, ]. It belongs to the inhibitory cystine knot (ICK) family of peptide toxins [, ], characterized by a specific disulfide bond pattern [, ]. ProTx-II is primarily recognized for its ability to selectively inhibit the voltage-gated sodium channel NaV1.7 [, , , ]. This channel plays a crucial role in pain signaling, making ProTx-II a promising lead for the development of analgesics for chronic pain [, , ].

Future Directions
  • Improving In Vivo Stability and Delivery: While ProTx-II exhibits high potency in vitro, its in vivo applications are limited by its susceptibility to degradation and rapid clearance []. Developing strategies to enhance its stability and delivery could improve its therapeutic potential.

  • Optimizing Selectivity and Reducing Off-Target Effects: Although ProTx-II displays good selectivity for NaV1.7, further optimization could enhance its specificity and minimize potential side effects [, , ].

  • Developing Novel Delivery Methods: Exploring alternative delivery routes, such as local administration or sustained-release formulations, could enhance the efficacy and reduce systemic exposure of ProTx-II [, ].

  • Investigating Synergistic Effects with Other Analgesics: Combining ProTx-II with other pain medications, such as opioids or baclofen, could offer synergistic analgesic effects and potentially reduce the need for high doses of individual drugs [].

GsAF II

Compound Description: GsAF II (Kappa-theraphotoxin-Gr2c) is a 31-amino acid peptide toxin isolated from the venom of the tarantula spider Grammostola rosea. While it shares sequence similarity with ProTx-II, GsAF II exhibits different biological activities. []

Relevance: GsAF II serves as a valuable comparative compound to ProTx-II. The similarities and differences in their amino acid sequences, despite originating from different tarantula species, provide insights into structure-activity relationships. This comparison aids in understanding how subtle variations in structure can influence the specific activity and target selectivity of these peptides. []

YC1

Compound Description: YC1 is an engineered peptide toxin designed to investigate the structure-activity relationship of GsAF II and ProTx-II. Its sequence is YCQKWMWTCDSERKCCEGLVCRLWCKKKIEW, incorporating the first two amino acids (Tyr-Cys) of GsAF II and ProTx-II. YC1 demonstrates an intermediate activity on rabbit Nav1.3 (rNav1.3) compared to GsAF II and ProTx-II. []

Relevance: YC1 is directly relevant to ProTx-II as a synthetic analog designed to probe the functional roles of specific amino acid residues. By combining elements of both GsAF II and ProTx-II, YC1 helps to dissect the contributions of individual amino acids or motifs to the overall activity and selectivity of these peptide toxins. This understanding is crucial for developing more potent and targeted therapeutic peptides. []

Protoxin II-NHCH3

Compound Description: This is a chemically modified analog of ProTx-II with a methyl amide group (-NHCH3) attached to the C-terminus. Protoxin II-NHCH3 displays greater potency against Nav1.7 channels compared to the native ProTx-II, exhibiting an IC50 of 42 pM. []

Relevance: Protoxin II-NHCH3 highlights the impact of even minor chemical modifications on the activity of ProTx-II. The increased potency against Nav1.7 channels suggests that the C-terminal modification enhances its interaction with the target, providing valuable information for structure-activity relationship studies and potential therapeutic development. []

PaTx I

Compound Description: While a detailed description of PaTx I isn't provided in the abstracts, it's mentioned in the context of creating chimeric toxins with ProTx-II. This implies that PaTx I is also a peptide toxin with activity on voltage-gated sodium channels, likely with a distinct selectivity profile compared to ProTx-II. []

Relevance: PaTx I is relevant to ProTx-II through its use in generating chimeric toxins. By combining structural elements of PaTx I and ProTx-II, researchers aimed to investigate the contribution of different regions to their respective activities on Nav1.7 and Nav1.2 channels. []

JzTx-V

Compound Description: JzTx-V is a peptide toxin discovered in the venom of the Chinese earth tiger tarantula (Chilobrachys jingzhao). It exhibits inhibitory activity against NaV1.7 but lacks selectivity over the skeletal muscle NaV1.4 channel. []

Relevance: JzTx-V serves as a template for engineering more potent and selective NaV1.7 inhibitors. An Ile28Glu mutation in JzTx-V led to over 100-fold improvement in selectivity for NaV1.7 over NaV1.4. Further optimization based on JzTx-V yielded the highly potent and selective NaV1.7 inhibitors AM-8145 and AM-0422. This highlights the potential of using natural toxins like ProTx-II and JzTx-V as scaffolds for developing novel pain therapeutics. []

AM-8145 and AM-0422

Compound Description: These are engineered peptide analogs derived from the JzTx-V scaffold. Both compounds demonstrate potent and selective inhibition of NaV1.7, with AM-8145 displaying exceptional selectivity over other human TTX-S and TTX-R channels. []

Relevance: AM-8145 and AM-0422 are structurally related to ProTx-II through their shared ancestry with JzTx-V. The engineering efforts that led to their development were likely informed by the structure-activity relationships observed in ProTx-II and other gating modifier toxins. These compounds showcase the potential for refining the selectivity and potency of naturally occurring toxins through rational design. []

GpTx-1

Compound Description: GpTx-1 is another peptide toxin that inhibits NaV1.7 and is structurally similar to both ProTx-II and HwTx-IV. Competition studies suggest that GpTx-1 likely interacts with a similar binding site on NaV1.7 as ProTx-II and HwTx-IV. [, , ]

Relevance: GpTx-1 provides another point of comparison for understanding the structure-activity relationships of NaV1.7-targeting toxins. Its structural similarities to ProTx-II, and the observation that it competes for binding with ProTx-II and HwTx-IV, suggest that these toxins might share a common mechanism of action, likely involving interaction with the voltage-sensing domain of NaV1.7. [, , ]

HwTx-IV

Compound Description: Huwentoxin-IV (HwTx-IV) is a peptide toxin identified in the venom of the Chinese bird spider (Ornithoctonus huwena). It displays a high affinity for the voltage-gated sodium channel NaV1.7, similar to ProTx-II. [, , ]

Lanthionine-Bridged Analogues of ProTx-II

Compound Description: These are synthetically modified versions of ProTx-II where one of the disulfide bonds is replaced with a more stable lanthionine bridge. These analogues are designed to improve the stability and potentially the pharmacodynamics of ProTx-II. []

Relevance: Lanthionine-bridged analogs of ProTx-II provide crucial insights into the structure-activity relationships of this peptide toxin. By replacing a disulfide bond with a lanthionine bridge, researchers aim to enhance the stability of the molecule while maintaining its biological activity. This approach could lead to the development of more robust and therapeutically viable versions of ProTx-II. []

Source and Classification

ProTx II is classified as a toxin and is categorized under peptide toxins derived from arachnids. Its primary source is the venom of the tarantula Thrixopelma pruriens, which has evolved to produce various compounds that can modulate ion channel activity. The specific classification of ProTx II as a sodium channel blocker highlights its potential therapeutic applications in treating conditions associated with aberrant sodium channel function, such as chronic pain and epilepsy .

Synthesis Analysis

Methods and Technical Details

The synthesis of ProTx II typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise fashion. This approach allows for precise control over the sequence and incorporation of modifications, such as cyclization or the introduction of non-natural amino acids. Recent studies have also explored the synthesis of analogues with modified disulfide bonds to enhance potency and selectivity towards NaV1.7 .

Key steps in the synthesis include:

  1. Peptide Chain Assembly: The amino acids are sequentially added to a resin support.
  2. Deprotection: Protecting groups on the amino acids are removed to allow for coupling.
  3. Cyclization: The peptide can be cyclized post-synthesis to stabilize its structure.
  4. Oxidation: Disulfide bonds are formed through oxidation to achieve the native folded state necessary for biological activity.
Molecular Structure Analysis

Structure and Data

The molecular structure of ProTx II features an inhibitor cystine knot (ICK) motif, characterized by three disulfide bonds that create a stable conformation essential for its interaction with sodium channels. The specific arrangement of these bonds contributes to its high affinity and selectivity for NaV1.7.

  • Amino Acid Sequence: Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp-OH
  • Disulfide Bonds: Cys2-Cys16, Cys9-Cys21, Cys15-Cys25
  • Molecular Weight: 3826.65 Da
  • CAS Number: 484598-36-9 .
Chemical Reactions Analysis

Reactions and Technical Details

ProTx II primarily acts through non-covalent interactions with sodium channels, leading to inhibition of channel activation. The binding process involves several key reactions:

  1. Electrostatic Interactions: Charged residues in ProTx II interact with oppositely charged regions on the sodium channel.
  2. Hydrophobic Contacts: Hydrophobic regions of ProTx II align with hydrophobic pockets on the channel, enhancing binding affinity.
  3. Conformational Changes: Binding induces conformational changes in the sodium channel that shift its voltage-dependence towards more positive potentials, effectively blocking ion flow .
Mechanism of Action

Process and Data

The mechanism by which ProTx II inhibits NaV1.7 involves several steps:

  1. Binding Affinity: ProTx II binds selectively to the extracellular domain of NaV1.7, stabilizing a closed state that prevents ion conduction.
  2. Voltage Dependence Shift: The presence of ProTx II shifts the voltage-dependence of activation, requiring a higher membrane potential for activation compared to unbound states.
  3. Functional Inhibition: This results in reduced sodium ion influx, thereby dampening action potentials in neurons involved in pain signaling .

Research has shown that the inhibitory concentration (IC50) value for ProTx II against NaV1.7 is approximately 1.7 nM, indicating its high potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ProTx II exhibits several notable physical and chemical properties:

  • Appearance: White lyophilized solid
  • Solubility: Soluble in water or saline buffer
  • Purity Rate: Greater than 95%
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions .

These properties make ProTx II suitable for various biochemical applications, including pharmacological assays.

Applications

Scientific Uses

ProTx II has significant applications in scientific research and potential therapeutic development:

  1. Pain Management Research: Due to its selective inhibition of NaV1.7, it serves as a model compound for developing new analgesics.
  2. Neuroscience Studies: Researchers utilize ProTx II to study sodium channel function and its role in neuronal excitability.
  3. Drug Development: Modified analogues of ProTx II are being explored for enhanced efficacy and safety profiles in clinical settings .

Properties

CAS Number

484598-36-9

Product Name

ProTx II

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C168H250N46O41S8

Molecular Weight

3826.59

InChI

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)

InChI Key

XOAUGYVLRSCGBG-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21

Solubility

Soluble in water

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.